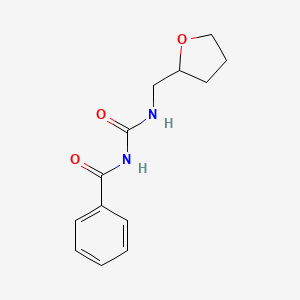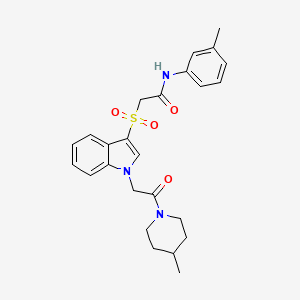
N-(oxolan-2-ylmethylcarbamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-2-ylmethylcarbamoyl)benzamide, also known as OMCB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethylcarbamoyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the regulation of cell growth and proliferation. N-(oxolan-2-ylmethylcarbamoyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethylcarbamoyl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. N-(oxolan-2-ylmethylcarbamoyl)benzamide has also been shown to exhibit anti-inflammatory effects and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
N-(oxolan-2-ylmethylcarbamoyl)benzamide has several advantages for use in lab experiments, including its relatively simple synthesis method, its high purity, and its stability under a range of conditions. However, N-(oxolan-2-ylmethylcarbamoyl)benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-(oxolan-2-ylmethylcarbamoyl)benzamide, including the development of new cancer treatments based on its antitumor activity, the synthesis of new derivatives with improved properties, and the investigation of its potential use in organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of N-(oxolan-2-ylmethylcarbamoyl)benzamide and its potential toxic effects.
Synthesis Methods
N-(oxolan-2-ylmethylcarbamoyl)benzamide can be synthesized through a multi-step process involving the reaction of benzoyl chloride with oxalyl chloride, followed by the addition of 2-hydroxymethyl-oxolane and subsequent reaction with ammonia. The resulting product is N-(oxolan-2-ylmethylcarbamoyl)benzamide, which can be purified through recrystallization.
Scientific Research Applications
N-(oxolan-2-ylmethylcarbamoyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-(oxolan-2-ylmethylcarbamoyl)benzamide has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer treatments. In organic synthesis, N-(oxolan-2-ylmethylcarbamoyl)benzamide has been used as a reagent for the preparation of various heterocyclic compounds. In materials science, N-(oxolan-2-ylmethylcarbamoyl)benzamide has been studied for its potential use in the fabrication of organic electronic devices.
properties
IUPAC Name |
N-(oxolan-2-ylmethylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(10-5-2-1-3-6-10)15-13(17)14-9-11-7-4-8-18-11/h1-3,5-6,11H,4,7-9H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPCVMDJJNBEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethylcarbamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione](/img/structure/B2440637.png)
![N-[[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2440638.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2440639.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2440643.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B2440650.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2440654.png)
![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2440655.png)
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
